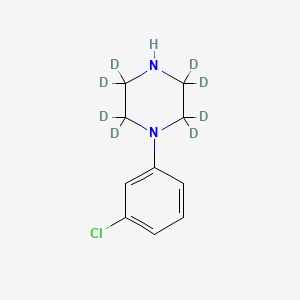

1-(3-Chlorophenyl)piperazine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)piperazine-d8 is a deuterated analog of 1-(3-Chlorophenyl)piperazine, a compound known for its psychoactive properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is often utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)piperazine-d8 typically involves the deuteration of 1-(3-Chlorophenyl)piperazine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and catalysts in a controlled environment is crucial for the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorophenyl)piperazine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Applications De Recherche Scientifique

Analytical Chemistry

1-(3-Chlorophenyl)piperazine-d8 is primarily utilized as an internal standard in quantitative analysis. Its deuterated nature provides a stable reference point in mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This application is crucial for accurately measuring the concentration of 1-(3-Chlorophenyl)piperazine in biological samples.

Data Table: Applications in Analytical Chemistry

| Application | Technique | Purpose |

|---|---|---|

| Internal Standard | GC-MS | Quantification of 1-(3-Chlorophenyl)piperazine levels |

| Internal Standard | LC-MS/MS | Quantification in urine and blood samples |

Pharmacology

In pharmacological studies, this compound is investigated for its interactions with various neurotransmitter receptors, particularly serotonin receptors. It serves as a metabolite of antidepressants like trazodone and nefazodone, making it significant in understanding the pharmacokinetics and pharmacodynamics of these drugs.

Case Study: Interaction with Serotonin Receptors

Research has shown that this compound exhibits binding affinity to the 5-HT2C serotonin receptor, which plays a vital role in mood regulation and anxiety disorders. Understanding this interaction aids in developing new therapeutic strategies for treating depression and anxiety.

Toxicology

The compound is also employed in toxicological research to study the metabolism and effects of designer drugs and antidepressants. By analyzing the metabolic pathways of this compound, researchers can gain insights into the potential toxicity and safety profiles of related substances.

Data Table: Toxicological Applications

| Study Focus | Methodology | Findings |

|---|---|---|

| Metabolic Pathways | In vitro assays | Identified metabolites and their effects |

| Toxicity Assessment | Animal models | Evaluated behavioral changes and physiological responses |

Comparison Table: Piperazine Derivatives

| Compound | Structure | Key Application |

|---|---|---|

| 1-(2-Chlorophenyl)piperazine | Chlorine at position 2 | Neuropharmacological studies |

| 1-(4-Chlorophenyl)piperazine | Chlorine at position 4 | Antidepressant research |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at position 3 | Designer drug studies |

Mécanisme D'action

1-(3-Chlorophenyl)piperazine-d8, like its non-deuterated counterpart, primarily acts on serotonin receptors, particularly the 5-HT2C receptor. It functions as a partial agonist, modulating the activity of serotonin in the brain. This modulation affects various neurological pathways, influencing mood, anxiety, and other psychological states .

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl)piperazine: The non-deuterated analog with similar pharmacological properties.

1-(4-Chlorophenyl)piperazine: A structural isomer with different receptor binding affinities and pharmacological effects.

Benzylpiperazine: Another piperazine derivative with stimulant properties.

Uniqueness: 1-(3-Chlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for precise quantification and analysis .

Activité Biologique

1-(3-Chlorophenyl)piperazine-d8 (m-CPP-d8) is a deuterated derivative of 1-(3-chlorophenyl)piperazine, a compound recognized for its pharmacological relevance, particularly in the context of psychoactive substances and their metabolites. This article delves into the biological activity of m-CPP-d8, highlighting its mechanisms, applications, and relevant findings from various studies.

- Chemical Formula : C10H13ClN2 (deuterated)

- CAS Number : 1189923-43-0

- Molecular Weight : 198.68 g/mol

- Solubility : Soluble in DMSO (≥10 mg/mL)

This compound acts primarily as a serotonin receptor modulator. It has been shown to interact with various serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions are crucial for its psychoactive effects and potential therapeutic applications.

Key Mechanisms:

- Serotonin Receptor Binding : m-CPP-d8 exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopaminergic Activity : It may also affect dopaminergic pathways, contributing to its stimulant-like effects observed in some studies.

Biological Activity Overview

The biological activity of m-CPP-d8 has been investigated in several contexts:

1. Psychoactive Effects

Research indicates that m-CPP-d8 can induce effects similar to those of other piperazine derivatives, which are often associated with recreational use. Its psychoactive properties stem from its action on serotonin receptors, which can lead to altered mood and perception.

2. Pharmacological Studies

In pharmacological studies, m-CPP-d8 has been used as a reference compound to understand the metabolism and effects of related piperazine derivatives. Its deuterated form allows for precise tracking in metabolic studies due to the stability conferred by deuterium.

Study 1: Serotonin Receptor Interaction

A study published in Psychopharmacology examined the binding affinity of m-CPP-d8 at various serotonin receptor subtypes. The results indicated a significant binding affinity for both 5-HT_1A and 5-HT_2A receptors, suggesting that m-CPP-d8 could modulate serotonergic signaling effectively .

Study 2: Metabolic Pathways

Research focusing on the metabolic pathways of piperazine derivatives highlighted that m-CPP-d8 serves as a useful model for understanding the metabolism of psychoactive substances. The study utilized liquid chromatography-mass spectrometry (LC-MS) to track its metabolites in human plasma, providing insights into its pharmacokinetics .

Study 3: Behavioral Studies

Behavioral studies involving animal models have demonstrated that administration of m-CPP-d8 can lead to increased locomotor activity, indicative of stimulant-like effects. This aligns with findings related to other piperazine derivatives and suggests potential applications in studying anxiety and mood disorders .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.